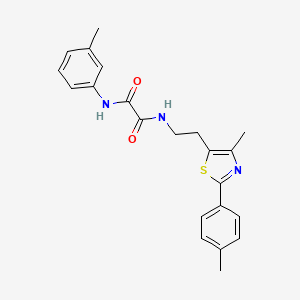

![molecular formula C16H15N3O3S2 B2408732 4-[2-(4-氧代-2-硫代-3,4-二氢喹唑啉-3-基)乙基]苯-1-磺酰胺 CAS No. 451465-63-7](/img/structure/B2408732.png)

4-[2-(4-氧代-2-硫代-3,4-二氢喹唑啉-3-基)乙基]苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

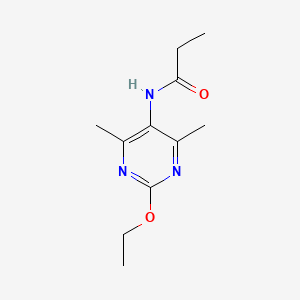

“4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 451465-63-7 . It has a molecular weight of 361.45 .

Synthesis Analysis

The compound can be synthesized by the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas .Molecular Structure Analysis

The IUPAC name of the compound is 4-[2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)ethyl]benzenesulfonamide . The InChI code is 1S/C16H15N3O3S2/c17-24(21,22)12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)23/h1-8H,9-10H2,(H,18,23)(H2,17,21,22) .Chemical Reactions Analysis

The compound is involved in the COX-2 inhibition screening assay . It was found that 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide had a maximum COX-2 inhibition (47.1%), at a concentration of 20 μM .Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .科学研究应用

合成和结构分析

- 该化合物已使用红外光谱、1H-NMR、13C-NMR 和质谱数据等技术进行了合成和结构分析。此过程涉及与其他化学实体的反应,并确认了合成化合物的结构 (Hayun 等人,2012)。

药物应用

- 已研究了包括与本化合物相似的喹唑啉衍生物作为利尿剂和降压剂的潜力。在某些情况下,这些化合物被合成并评估了其在该作用中的功效,与标准药物相比具有优势 (Rahman 等人,2014)。

- 研究还集中在喹唑啉衍生物的抗菌活性上。这些化合物已针对各种细菌和真菌进行了测试,显示出不同程度的抑制作用 (Desai 等人,2007),(Vanparia 等人,2013)。

分子对接研究

- 已对类似的喹唑啉衍生物进行了分子对接研究。这些研究评估了针对特定生物靶标的潜在抑制活性,提供了对化合物可能治疗应用的见解 (El-Azab 等人,2016)。

抗氧化特性

- 一些喹唑啉衍生物已被评估为抗氧化剂和缓蚀剂,特别是在润滑油的背景下。这项研究突出了该化合物在工业应用中的潜力 (Habib 等人,2014)。

抗惊厥活性

- 已合成该化合物的衍生物并评估其抗惊厥潜力。已进行计算研究和神经毒性筛选,以确定最有效的化合物用于此应用 (Khokra 等人,2019)。

作用机制

Target of Action

The primary targets of the compound “4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups .

Mode of Action

Based on its structural similarity to other sulfonamide compounds, it is possible that it may act as an inhibitor for certain enzymes, potentially disrupting their normal function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Sulfonamides are generally known to interfere with bacterial synthesis of folic acid, a crucial component for dna replication . This could potentially be a pathway affected by this compound.

Pharmacokinetics

Its sulfonamide group could potentially aid in absorption and distribution, as sulfonamides are generally well-absorbed in the gastrointestinal tract . The compound’s metabolism and excretion would likely depend on its specific interactions within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, a highly acidic or basic environment could potentially affect the compound’s structure and therefore its efficacy .

属性

IUPAC Name |

4-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c17-24(21,22)12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)23/h1-8H,9-10H2,(H,18,23)(H2,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKOCVFNZHNPKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

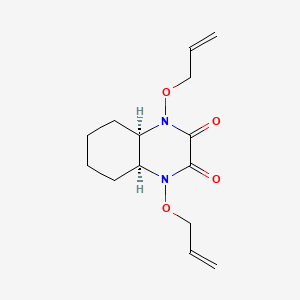

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

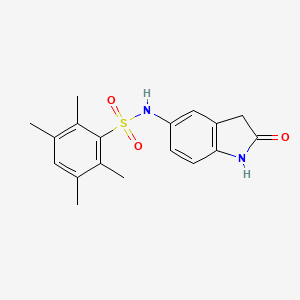

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)

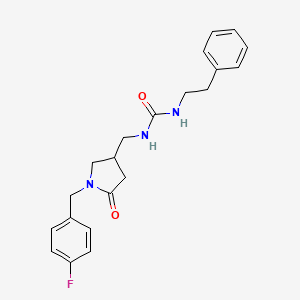

![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)

![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)